molecular formula C42H84O2 B1598900 Arachidyl behenate CAS No. 42233-14-7

Arachidyl behenate

Cat. No.: B1598900
CAS No.: 42233-14-7
M. Wt: 621.1 g/mol
InChI Key: JWEYEHAVGPUUDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Arachidyl behenate is synthesized through the esterification reaction between arachidyl alcohol and behenic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Arachidyl behenate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce arachidyl alcohol and behenic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

Major Products Formed

Scientific Research Applications

Arachidyl behenate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The primary mechanism of action of arachidyl behenate in cosmetic applications involves forming a protective film on the skin or hair surface. This film helps to prevent moisture loss, improve texture, and protect against environmental damage. The compound interacts with the lipid layers of the skin, enhancing its barrier function and providing a smooth, conditioned feel .

Comparison with Similar Compounds

Arachidyl behenate is similar to other long-chain esters such as cetyl palmitate and stearyl stearate. it is unique in its specific combination of arachidyl alcohol and behenic acid, which provides distinct emollient and conditioning properties.

Similar Compounds

This compound stands out due to its specific molecular structure, which offers a unique balance of hydrophobic and hydrophilic properties, making it particularly effective in formulations designed to enhance skin and hair texture.

Properties

IUPAC Name

icosyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEYEHAVGPUUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195066
Record name Arachidyl behenate
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Molecular Weight

621.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Arachidyl behenate
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CAS No.

42233-14-7
Record name Arachidyl behenate
Source CAS Common Chemistry
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Record name Arachidyl behenate
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Record name Arachidyl behenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195066
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Record name Icosyl docosanoate
Source European Chemicals Agency (ECHA)
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Record name ARACHIDYL BEHENATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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